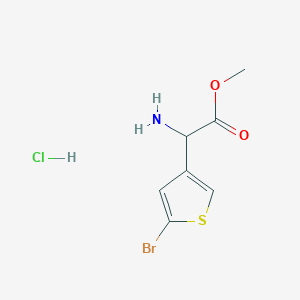

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride

Description

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride (CAS: 845305-87-5) is a brominated thiophene-based α-amino acid ester derivative. Its molecular formula is C₇H₈BrNO₂S, with a monoisotopic mass of 248.9459 Da . The compound is characterized by a 5-bromo-substituted thiophene ring attached to an α-amino acetate methyl ester backbone, with a hydrochloride counterion enhancing its stability and solubility. It is commercially available as a building block for organic synthesis, typically at 95% purity .

Propriétés

IUPAC Name |

methyl 2-amino-2-(5-bromothiophen-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S.ClH/c1-11-7(10)6(9)4-2-5(8)12-3-4;/h2-3,6H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJSZKJHKIJQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride typically involves the bromination of thiophene followed by the introduction of an amino group and esterification. One common method includes:

Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Amination: The brominated thiophene is then reacted with ammonia or an amine to introduce the amino group.

Esterification: The resulting amino compound is esterified using methanol and hydrochloric acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies indicate moderate antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Its structural characteristics suggest potential anti-inflammatory properties, although detailed studies are still required to confirm this activity.

Drug Development

The compound is being investigated as a lead compound in drug development due to its unique structure that combines a brominated thiophene with an amino-acetate structure. This combination may confer specific biological properties that are advantageous in medicinal chemistry.

Synthetic Applications

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its ability to participate in further chemical reactions makes it valuable in organic synthesis.

Example Synthetic Route

- Combine methyl 2-aminoacetate with 5-bromothiophene derivatives.

- Use standard organic synthesis techniques such as heating and stirring under inert atmosphere conditions.

- Isolate the product through crystallization or chromatography.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The bromothiophene group in the target compound confers higher molecular weight and enhanced lipophilicity compared to chlorophenyl or methoxyphenyl analogs .

- Solubility: The hydrochloride salt improves aqueous solubility, a feature shared with analogs like Methyl 2-amino-2-(2-chlorophenyl)acetate HCl .

Activité Biologique

Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom, which is known to enhance the biological activity of organic compounds. The presence of the amino and ester functional groups contributes to its reactivity and potential interactions within biological systems.

Antimicrobial Activity

In vitro Studies : Preliminary studies indicate that this compound exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains were evaluated, demonstrating significant activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 350 |

| Pseudomonas aeruginosa | 500 |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Cell Line Studies : The compound has been tested against several cancer cell lines, including HeLa (cervical cancer) and MIA PaCa-2 (pancreatic cancer). Results indicated that it has antiproliferative effects, causing G2/M phase arrest in treated cells.

Case Study: HeLa Cells

A study observed that treatment with this compound at concentrations as low as 30 nM resulted in significant G2/M arrest. At higher concentrations, over 80% of the cells were arrested in this phase.

| Concentration (nM) | Percentage of Cells Arrested in G2/M |

|---|---|

| 30 | 40% |

| 100 | 80% |

| 300 | >80% |

This indicates a dose-dependent response, highlighting its potential as an anticancer therapeutic agent.

The biological activity of this compound may be attributed to its interaction with cellular targets involved in cell cycle regulation and apoptosis. The compound's structure allows it to interfere with tubulin polymerization, which is critical for mitosis.

Safety and Toxicity

While the initial studies have shown promising results regarding efficacy, further investigations are required to assess the safety profile and potential toxicity of this compound. Toxicity assessments are crucial for determining the therapeutic window of this compound.

Q & A

Q. What are the key steps in synthesizing methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

- Amination : Coupling a bromothiophene precursor with a glycine ester derivative under basic conditions.

- Hydrochloride salt formation : Acidic treatment to precipitate the hydrochloride form for improved stability . Optimization focuses on temperature control (0–5°C for amination to minimize side reactions) and solvent selection (e.g., dichloromethane for solubility and ease of purification). Catalyst choice (e.g., triethylamine for deprotonation) and stoichiometric ratios (1:1.2 amine:ester) are critical for yields >80% .

Q. How can purity and structural identity be confirmed for this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate; retention time ~5.2 min .

- NMR : Key signals include a singlet for the methyl ester (δ 3.7 ppm), a multiplet for the bromothiophene protons (δ 6.8–7.2 ppm), and a broad peak for the ammonium proton (δ 8.1–8.5 ppm) .

- Mass spectrometry : Expected [M+H]+ ion at m/z 294.0 (C₈H₁₀BrNO₂S+) .

Q. What are the solubility properties of this compound in common solvents?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C). In organic solvents:

- High solubility : Methanol, DMSO (>100 mg/mL).

- Low solubility : Ethyl acetate, hexanes (<5 mg/mL). Solubility data are critical for designing in vitro assays and crystallization trials .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomeric forms of this compound?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid; resolution factor >1.5 .

- Crystallization : Recrystallize from a methanol/ether mixture to isolate the (R)- or (S)-enantiomer based on differential crystal packing .

- Circular dichroism (CD) : Monitor ellipticity at 220 nm to confirm enantiopurity (>98% ee) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor <0.05) and OLEX2 for visualization. Key parameters:

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that reduces in vivo efficacy .

- Prodrug modification : Replace the methyl ester with a pivaloyloxymethyl group to enhance plasma stability .

- Pharmacokinetic modeling : Correlate in vitro IC₅₀ values with Cmax and AUC0-24h to adjust dosing regimens .

Q. What strategies mitigate solubility limitations in high-concentration formulations?

- Co-solvent systems : Use PEG-400/water (30:70) to achieve 20 mM solubility for intravenous dosing .

- Nanoparticle encapsulation : PLGA nanoparticles (150 nm size) improve bioavailability by 3-fold in rodent models .

- Salt screening : Test alternative counterions (e.g., besylate) for enhanced crystallinity and solubility .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.